molecular formula C19H20F2N4O5S B2576883 N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 869071-91-0

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2576883
CAS No.: 869071-91-0
M. Wt: 454.45
InChI Key: CSLVUENKDARNPY-UHFFFAOYSA-N
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Description

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a potent and selective chemical probe targeting the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a critical role in cell proliferation, differentiation, and neuronal development. Its dysregulation is implicated in the pathogenesis of several human diseases. In neuroscience research, this inhibitor is a valuable tool for investigating pathways associated with Down syndrome and Alzheimer's disease, as DYRK1A phosphorylates key proteins like Tau and Amyloid Precursor Protein (APP), which are central to tauopathies and amyloid plaque formation (source) . Furthermore, due to the role of DYRK1A in regulating transcription factors and cell cycle progression, this compound is utilized in oncology research to study mechanisms of tumorigenesis and to explore potential therapeutic strategies in specific cancer contexts (source) . By precisely inhibiting DYRK1A, researchers can dissect its biological functions and validate it as a potential drug target in various disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O5S/c20-13-5-6-15(21)16(10-13)31(28,29)25-8-3-9-30-17(25)12-24-19(27)18(26)23-11-14-4-1-2-7-22-14/h1-2,4-7,10,17H,3,8-9,11-12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLVUENKDARNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a difluorobenzenesulfonyl group and an oxazinan moiety. Its molecular formula is C16H20F2N4O2S, and it has a molecular weight of 378.42 g/mol. The presence of the difluorobenzenesulfonyl group is significant for its biological activity as it enhances lipophilicity and may influence interaction with biological targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit potent antibacterial properties. For instance, derivatives with similar structural motifs have shown effectiveness against multidrug-resistant strains such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 17S. aureus (MRSA)2 μg/mL
Compound 18A. baumannii (MDR)16 μg/mL

These findings suggest that the structural features of the compound contribute significantly to its antimicrobial efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through the generation of reactive oxygen species (ROS) .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 Value (μM)Mechanism of Action
MDA-MB-23110Induction of apoptosis via ROS generation
HepG-215Cell cycle arrest and apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Bacterial Enzymes : Similar compounds have been noted to inhibit key bacterial enzymes, leading to cell death.
  • Apoptosis Induction : The generation of ROS plays a critical role in triggering apoptotic pathways in cancer cells.
  • Cell Cycle Disruption : The compound may interfere with the normal cell cycle progression in cancer cells, leading to growth inhibition.

Case Studies

A recent study evaluated the antibacterial efficacy of various derivatives against WHO priority pathogens. Among these, compounds with the oxazinan structure demonstrated significant activity against resistant strains . Another investigation focused on anticancer properties revealed that certain analogs exhibited lower viability in treated cancer cells compared to standard chemotherapy agents like cisplatin .

Scientific Research Applications

Pharmacological Applications

1.1 Kinase Inhibition

This compound has been identified as an inhibitor of kinase activity, which is crucial in the regulation of cellular functions and signaling pathways. Kinases are often implicated in various diseases, including cancer and inflammatory conditions. The ability of this compound to inhibit specific kinases suggests its potential as a therapeutic agent in treating malignancies and inflammatory disorders .

1.2 Treatment of Neurological Disorders

Research indicates that compounds similar to N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide may be effective in addressing neurological disorders such as multiple sclerosis and traumatic brain injuries. The mechanism may involve modulation of neuroinflammatory processes and protection against neuronal damage .

1.3 Cardiovascular Applications

There is emerging evidence that this compound could play a role in the treatment of cardiovascular diseases. Its sulfonamide group may contribute to vasodilatory effects or influence lipid metabolism, making it a candidate for further investigation in cardiovascular pharmacotherapy .

Case Studies and Research Findings

Study Findings Implications
Study on kinase inhibitionDemonstrated significant inhibition of specific kinases linked to cancer pathwaysPotential use as an anti-cancer agent
Research on neurological protectionShowed neuroprotective effects in animal models of multiple sclerosisCould lead to new treatments for neurodegenerative diseases
Cardiovascular impact studyIndicated modulation of lipid profiles and vascular functionMay offer new strategies for managing cardiovascular diseases

Q & A

Basic: What synthetic strategies are recommended for constructing the oxazinan-sulfonyl-pyridine scaffold in this compound?

Answer:
The synthesis of the oxazinan-sulfonyl-pyridine core typically involves sequential coupling and cyclization steps. Key intermediates like 3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl derivatives can be prepared via sulfonylation of oxazinan precursors under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base). Subsequent alkylation with pyridylmethylamine derivatives is optimized using coupling agents like EDC/HOBt in DMF . For reproducibility, ensure rigorous exclusion of moisture during sulfonylation to avoid side reactions.

Advanced: How can flow chemistry improve the scalability and yield of the final amidation step?

Answer:
Flow chemistry enables precise control over reaction parameters (residence time, temperature) for the amidation step. A continuous-flow setup with immobilized catalysts (e.g., DMAP) can enhance reaction efficiency and reduce purification steps. For example, adapting the method from , a microreactor system with a residence time of 15–20 minutes at 60°C achieved >90% conversion in the coupling of sulfonylated oxazinan intermediates with pyridylmethylamine derivatives . Real-time monitoring via inline FTIR or LC-MS is recommended to optimize stoichiometry and detect byproducts early .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:
Use a combination of:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., sulfonyl group integration at δ 7.8–8.2 ppm ).
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., ESI+ mode with <3 ppm error ).
  • IR : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1650 cm1^{-1} (amide C=O) confirm functional groups .

Advanced: How do computational models predict the compound’s interaction with COX-2 or other enzymatic targets?

Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to assess binding affinity. For COX-2, the sulfonyl group forms hydrogen bonds with Arg120 and Tyr355, while the pyridine ring engages in π-π stacking with Phe518 . Free-energy perturbation (FEP) calculations can quantify binding energy differences between enantiomers, guiding stereochemical optimization .

Basic: What solvents and conditions mitigate solubility challenges in bioassays?

Answer:
The compound’s poor aqueous solubility can be addressed using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For in vitro assays, pre-dissolve in DMSO and dilute in PBS (pH 7.4) to maintain colloidal stability . For stability, store lyophilized samples at −80°C and avoid repeated freeze-thaw cycles .

Advanced: How to resolve stereochemical inconsistencies in the oxazinan ring during synthesis?

Answer:
Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) can separate enantiomers. For asymmetric synthesis, employ Evans’ oxazaborolidine catalysts to induce >95% ee in the cyclization step . Monitor reaction progress using polarimetry or chiral shift reagents in 19^{19}F NMR .

Basic: What chromatographic methods are effective for purifying the final product?

Answer:
Flash chromatography (silica gel, hexane/EtOAc gradient) is standard for initial purification. For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity. Collect fractions at λ = 254 nm and validate with TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

Advanced: What in vivo models are suitable for evaluating neuroprotective or anticancer activity?

Answer:

  • Neuroprotection : Use LPS-induced neuroinflammation models in C57BL/6 mice, assessing TNF-α and IL-6 levels in brain homogenates via ELISA .
  • Anticancer : Xenograft models (e.g., HCT-116 colorectal tumors in nude mice) with daily oral dosing (10–50 mg/kg). Monitor tumor volume via caliper measurements and validate apoptosis via TUNEL staining .

Basic: How to optimize reaction conditions for the sulfonylation step to minimize di- or tri-substituted byproducts?

Answer:
Use a 1.2:1 molar ratio of 2,5-difluorobenzenesulfonyl chloride to oxazinan precursor in anhydrous DCM. Add sulfonyl chloride dropwise at 0°C and stir for 4 hours under argon. Quench with ice-cold water and extract with DCM to isolate the mono-substituted product (>85% yield) .

Advanced: What strategies address metabolic instability in pharmacokinetic studies?

Answer:
Modify metabolically labile sites (e.g., replace pyridine with pyrimidine to reduce CYP3A4-mediated oxidation). Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to identify vulnerable motifs. Prodrug approaches (e.g., esterification of the amide) can enhance oral bioavailability .

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